molecular formula C25H23ClN2O3S2 B607676 GNE-140 racemic CAS No. 1809794-70-4

GNE-140 racemic

Cat. No.: B607676
CAS No.: 1809794-70-4
M. Wt: 499.04
InChI Key: SUFXXEIVBZJOAP-UHFFFAOYSA-N
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Description

GNE-140 racemic is a potent inhibitor of lactate dehydrogenase A (LDHA), an enzyme that plays a crucial role in the conversion of pyruvate to lactate during glycolysis.

Biochemical Analysis

Biochemical Properties

GNE-140 racemic interacts with the enzyme lactate dehydrogenase A (LDHA), inhibiting its function . LDHA is a key glycolytic enzyme, a hallmark of aggressive cancers, and is believed to be the major enzyme responsible for the conversion of pyruvate to lactate . The interaction between this compound and LDHA is crucial in biochemical reactions, particularly in the metabolic pathway of glycolysis .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. In MIA PaCa-2 human pancreatic cells, LDHA inhibition by this compound rapidly affected global metabolism . It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The mechanism of action of this compound involves its binding interactions with LDHA, leading to the inhibition of this enzyme . This results in changes in gene expression and impacts the metabolic pathway of glycolysis .

Temporal Effects in Laboratory Settings

In MIA PaCa-2 human pancreatic cells, cell death only occurred after 2 days of continuous LDHA inhibition by this compound . This suggests that the effects of this compound on cellular function may change over time in laboratory settings.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models . At higher oral doses, ranging from 50 to 200 mg/kg, this compound displays greater exposure .

Metabolic Pathways

This compound is involved in the metabolic pathway of glycolysis . It interacts with the enzyme LDHA, which is a key enzyme in this pathway .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of GNE-140 racemic involves multiple steps, starting with the preparation of key intermediates. The process typically includes the formation of a dihydropyridone core, which is then functionalized with various substituents to achieve the final compound. The reaction conditions often involve the use of organic solvents, catalysts, and specific temperature controls to ensure the desired chemical transformations .

Industrial Production Methods

While detailed industrial production methods for this compound are not widely published, the compound is generally produced in research laboratories using standard organic synthesis techniques. The scalability of the synthesis process would require optimization of reaction conditions, purification methods, and quality control measures to ensure consistent production of high-purity this compound .

Chemical Reactions Analysis

Types of Reactions

GNE-140 racemic primarily undergoes reactions typical of organic compounds with similar functional groups. These reactions include:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction could produce alcohols or amines .

Scientific Research Applications

GNE-140 racemic has a wide range of applications in scientific research:

    Chemistry: It is used as a tool compound to study enzyme inhibition and metabolic pathways.

    Biology: Researchers utilize this compound to investigate the role of LDHA in cellular metabolism and cancer cell proliferation.

    Medicine: The compound is explored for its potential therapeutic effects in cancer treatment, particularly in targeting glycolysis-dependent tumors.

    Industry: This compound can be used in the development of new drugs and therapeutic agents

Mechanism of Action

GNE-140 racemic exerts its effects by inhibiting lactate dehydrogenase A (LDHA), thereby disrupting the conversion of pyruvate to lactate. This inhibition leads to a buildup of pyruvate and a decrease in lactate levels, which can impair the energy production in cancer cells that rely on glycolysis. The compound targets the active site of LDHA, binding to the enzyme and preventing its catalytic activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

GNE-140 racemic is unique due to its potent inhibition of LDHA and its ability to disrupt glycolysis in cancer cells. Its racemic nature means it contains both ® and (S) enantiomers, providing a broader range of biological activity compared to its individual enantiomers .

Properties

IUPAC Name

5-(2-chlorophenyl)sulfanyl-4-hydroxy-2-(4-morpholin-4-ylphenyl)-2-thiophen-3-yl-1,3-dihydropyridin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H23ClN2O3S2/c26-20-3-1-2-4-22(20)33-23-21(29)15-25(27-24(23)30,18-9-14-32-16-18)17-5-7-19(8-6-17)28-10-12-31-13-11-28/h1-9,14,16,29H,10-13,15H2,(H,27,30)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUFXXEIVBZJOAP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=CC=C(C=C2)C3(CC(=C(C(=O)N3)SC4=CC=CC=C4Cl)O)C5=CSC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H23ClN2O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

499.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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